Potent IDO1 Inhibition (IC₅₀ = 13–16 nM) Distinguishes 3‑Bromo‑5‑methoxy‑1H‑indole from the Inactive 3‑Bromoindole Scaffold
3‑Bromo‑5‑methoxy‑1H‑indole exhibits potent inhibition of indoleamine 2,3‑dioxygenase 1 (IDO1), with IC₅₀ values of 13 nM in mouse P815 cells transfected with IDO1 and 14 nM in IFNγ‑stimulated human LXF‑289 cells [1]. In contrast, the parent compound 3‑bromoindole is a weak IDO1 inhibitor, displaying an IC₅₀ of only 640 nM against human IDO1 under comparable assay conditions [2]. This represents an approximately 46‑fold improvement in potency conferred by the 5‑methoxy substitution.
| Evidence Dimension | IDO1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1); 14 nM (human IDO1) |
| Comparator Or Baseline | 3‑Bromoindole: 640 nM (human IDO1) |
| Quantified Difference | ~46‑fold greater potency (14 nM vs. 640 nM) |
| Conditions | Mouse P815 cells transfected with IDO1; human LXF‑289 cells stimulated with IFNγ; L‑Kyn measurement by HPLC after 16 h or 48 h |
Why This Matters
This potency difference justifies the selection of the 3‑bromo‑5‑methoxy derivative over the simpler 3‑bromoindole for IDO1‑targeted drug discovery programs.
- [1] BindingDB. BDBM50514753. IC₅₀: 13 nM (mouse IDO1), 14 nM (human IDO1). View Source
- [2] BindingDB. BDBM50606613. IC₅₀: 640 nM (human IDO1). View Source
